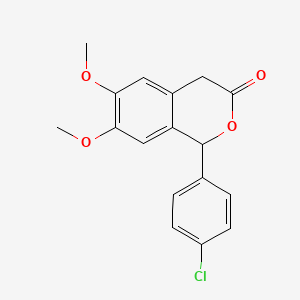

1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Descripción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-20-14-7-11-8-16(19)22-17(13(11)9-15(14)21-2)10-3-5-12(18)6-4-10/h3-7,9,17H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAHVVBTVWYTED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Chemical Formula : C17H15ClO4

- Molecular Weight : 320.75 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of compound A has been investigated in various studies highlighting its potential as an anticancer agent, anti-inflammatory compound, and its effects on cellular mechanisms.

Anticancer Activity

Research indicates that compound A exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Compound A induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Apoptotic Pathways : It activates caspase pathways, promoting programmed cell death in tumor cells.

A study conducted by Oliveira et al. reported that compound A enhances the cytotoxic effects of established chemotherapeutic agents like cyclophosphamide and cisplatin, suggesting its potential as a chemotherapy adjuvant .

Anti-inflammatory Effects

In addition to its anticancer properties, compound A has shown promising anti-inflammatory effects:

- Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The mechanism by which compound A exerts its biological effects involves several pathways:

- Enzyme Inhibition : Compound A has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It interacts with various receptors that modulate cellular signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compound A:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Compound A : 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one (CAS: 299441-36-4)

- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.

- Impact : The methoxy group (-OCH₃) is electron-donating, which increases electron density on the phenyl ring compared to the electron-withdrawing chlorine (-Cl). This substitution may alter reactivity in aromatic electrophilic substitution or hydrogen-bonding interactions in biological systems .

Compound B : 6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one (CAS: 55435-71-7)

- Key Difference : Lacks the aryl substituent at position 1.

- Impact : The absence of the 4-chlorophenyl group reduces molecular weight (C₁₁H₁₂O₄ , 208.21 g/mol) and hydrophobicity. This simplification may enhance solubility but diminish binding affinity in receptor-ligand interactions .

Compound C : 4-(3,4-Dimethoxybenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

- Key Difference : Features a benzylidene group (-CH=C6H3(3,4-OCH3)) at position 4 instead of the 4-chlorophenyl group.

- Impact : The extended conjugation from the benzylidene moiety could enhance UV absorption properties, making it suitable for spectroscopic applications. The additional methoxy groups may also increase steric hindrance .

Structural and Functional Comparison Table

Electronic and Steric Effects

- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in Compound A donates electrons, which could accelerate reactions like nucleophilic aromatic substitution .

- Steric Considerations :

Research Findings and Limitations

- Synthetic Utility: The target compound’s chloro and methoxy groups make it a candidate for further functionalization (e.g., cross-coupling reactions).

- Data Gaps: Limited experimental data (e.g., melting points, spectral data) hinder a comprehensive comparison. Further studies on solubility, stability, and reactivity are warranted.

Q & A

Q. How can researchers optimize the synthesis of 1-(4-chlorophenyl)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one to improve yield and purity?

Methodological Answer:

- Use a stepwise approach: (i) Start with Friedel-Crafts acylation to introduce the chlorophenyl group, (ii) employ demethylation and cyclization under acidic conditions to form the dihydroisochromenone core.

- Monitor reaction progress via TLC and HPLC. For purification, column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended.

- Reference NMR data from structurally similar chromenones (e.g., H NMR peaks for methoxy groups at δ 3.8–4.0 ppm and aromatic protons at δ 6.3–8.3 ppm) to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming regioselectivity?

Methodological Answer:

- H/C NMR : Assign methoxy ( ~3.8–4.0 ppm) and dihydroisochromenone carbonyl ( ~170–175 ppm) signals.

- HRMS : Use high-resolution mass spectrometry to verify the molecular formula (e.g., CHClO).

- X-ray crystallography : Resolve ambiguous regiochemistry if NMR data is insufficient, as seen in related chromenones .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the dihydroisochromenone core in electrophilic substitution reactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., C-5 vs. C-8 positions).

- Compare calculated frontier molecular orbitals (HOMO/LUMO) with experimental results from bromination or nitration reactions.

- Validate predictions using kinetic studies (e.g., reaction rates under varying temperatures) .

Q. What experimental design strategies address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-response standardization : Use a unified assay protocol (e.g., MTT for cytotoxicity) across studies to minimize variability.

- Control for degradation : Implement real-time stability testing (HPLC) during bioassays, as organic degradation in prolonged experiments can skew results .

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to resolve discrepancies.

Q. How can researchers assess the ecological impact of this compound, given limited ecotoxicity data?

Methodological Answer:

- QSAR modeling : Use quantitative structure-activity relationships to predict toxicity based on analogs (e.g., chlorinated chromenones).

- Microcosm experiments : Simulate environmental conditions (soil/water systems) and measure biodegradation via LC-MS.

- Reference regulatory frameworks : Follow OECD Test Guidelines (e.g., Test 301 for ready biodegradability) to generate reproducible data .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound in aqueous vs. organic solvents?

Methodological Answer:

- Particle size effects : Use dynamic light scattering (DLS) to confirm if nanoaggregation in water alters apparent solubility.

- pH-dependent solubility : Perform pH-solubility profiling (e.g., 1–13 pH range) due to protonation of the carbonyl group.

- Solvent purity : Ensure solvents are anhydrous; trace water in DMSO can significantly affect solubility measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.